1'-[(3-hydroxyphenyl)acetyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one
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Description
The compound you mentioned is a complex organic molecule that contains an indole and a piperidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecule contains an indole ring and a piperidine ring, which are connected by a spiro linkage. A spiro compound is a bicyclic molecule that has two rings sharing only one atom, which in this case is a quaternary carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and piperidine rings. Indoles are known to undergo electrophilic substitution reactions . Piperidines, being a type of secondary amine, can participate in a variety of reactions, including alkylation and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Generally, indole compounds are crystalline and have a distinct odor . Piperidines are usually colorless liquids or low-melting solids .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-[2-(3-hydroxyphenyl)acetyl]-1-methylspiro[indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22-18-8-3-2-7-17(18)21(20(22)26)9-11-23(12-10-21)19(25)14-15-5-4-6-16(24)13-15/h2-8,13,24H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZBSZYHJFBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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